molecular formula C14H15Cl2NO B2651908 2-Chloro-N-[3-(4-chlorophenyl)cyclohex-2-en-1-yl]acetamide CAS No. 2411238-19-0

2-Chloro-N-[3-(4-chlorophenyl)cyclohex-2-en-1-yl]acetamide

Cat. No.: B2651908
CAS No.: 2411238-19-0
M. Wt: 284.18
InChI Key: YRGMYEXISQCPGF-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(4-chlorophenyl)cyclohex-2-en-1-yl]acetamide is an organic compound with a complex structure that includes a chloro-substituted cyclohexene ring and a chlorophenyl group

Properties

IUPAC Name

2-chloro-N-[3-(4-chlorophenyl)cyclohex-2-en-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO/c15-9-14(18)17-13-3-1-2-11(8-13)10-4-6-12(16)7-5-10/h4-8,13H,1-3,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGMYEXISQCPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C(C1)C2=CC=C(C=C2)Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[3-(4-chlorophenyl)cyclohex-2-en-1-yl]acetamide typically involves the reaction of 3-(4-chlorophenyl)cyclohex-2-en-1-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane (DCM) or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can help in maintaining precise control over reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[3-(4-chlorophenyl)cyclohex-2-en-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Chloro-N-[3-(4-chlorophenyl)cyclohex-2-en-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-N-[3-(4-chlorophenyl)cyclohex-2-en-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chlorophenyl)acetamide
  • 2-Chloro-N-(3-cyanophenyl)acetamide
  • 2-Chloro-N-(3-methoxypropyl)acetamide

Uniqueness

2-Chloro-N-[3-(4-chlorophenyl)cyclohex-2-en-1-yl]acetamide is unique due to its specific structural features, such as the chloro-substituted cyclohexene ring and the chlorophenyl group. These features may confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

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